1-Formyl-4-(4-fluorophenyl)thiosemicarbazide
Overview
Description
1-Formyl-4-(4-fluorophenyl)thiosemicarbazide is a chemical compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiosemicarbazides, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Thiosemicarbazide derivatives, which include 1-formyl-4-(4-fluorophenyl)thiosemicarbazide, have been studied for their expansive range of biological activities .
Biochemical Pathways
Thiosemicarbazide derivatives have been studied for their potential effects on various biological pathways .
Result of Action
Thiosemicarbazide derivatives have been studied for their potential anticancer, anti-inflammatory, and antimicrobial properties .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Formyl-4-(4-fluorophenyl)thiosemicarbazide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperature or pH . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses can lead to toxic or adverse effects, including cellular damage and organ toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation. These interactions can lead to changes in metabolic flux and alterations in metabolite levels within the cell . The compound can also affect the activity of coenzymes and cofactors, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its overall biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Its localization can also affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Formyl-4-(4-fluorophenyl)thiosemicarbazide can be synthesized through the reaction of 4-fluorophenyl isothiocyanate with hydrazine hydrate in hot ethanol. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product . The resulting compound can be purified by recrystallization from ethanol to obtain colorless crystals suitable for further analysis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-Formyl-4-(4-fluorophenyl)thiosemicarbazide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The compound’s thiosemicarbazide moiety is reactive towards nucleophiles, allowing for substitution reactions at specific positions on the molecule.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
Nucleophilic Substitution: Substituted thiosemicarbazides with various functional groups depending on the nucleophile used.
Oxidation: Oxidized derivatives, including sulfoxides and sulfones.
Reduction: Reduced amine derivatives.
Scientific Research Applications
1-Formyl-4-(4-fluorophenyl)thiosemicarbazide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)thiosemicarbazide: Similar structure with a methoxy group instead of a fluorine atom.
4-(4-Bromophenyl)thiosemicarbazide: Contains a bromine atom in place of the fluorine atom.
4-(4-Chlorophenyl)thiosemicarbazide: Features a chlorine atom instead of a fluorine atom.
Uniqueness
1-Formyl-4-(4-fluorophenyl)thiosemicarbazide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
N-[(4-fluorophenyl)carbamothioylamino]formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3OS/c9-6-1-3-7(4-2-6)11-8(14)12-10-5-13/h1-5H,(H,10,13)(H2,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAKBGAXQVERMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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